2-Methylanthracene
Overview
Description
2-Methylanthracene is a natural product found in Pinellia ternata . It is an organic compound which is a methylated derivative of anthracene .
Synthesis Analysis
The synthesis of anthracene derivatives, including 2-Methylanthracene, has been extensively studied over the years . Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and, more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular formula of 2-Methylanthracene is C15H12 . The structure of 2-Methylanthracene is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound 2-Methylanthraquinone, which is a derivative of 2-Methylanthracene, can be produced by the reaction of phthalic anhydride and toluene . It can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative .Physical And Chemical Properties Analysis
2-Methylanthracene has a molecular weight of 192.26 . It has a melting point of 204-206 °C and a boiling point of 358.25°C . It is soluble in benzene and insoluble in water . It is also soluble in ethanol, ether, acetic acid, but difficult to dissolve in methanol and acetone .Scientific Research Applications
1. Singlet Oxygen Sensing
- Methods of Application: Singlet oxygen is generated using the standard photosensitizer Rose Bengal. The rate of reaction of singlet oxygen to the sensor and 2-methylanthracene is then estimated .
- Results or Outcomes: The second order reaction rate of the sensor is an order of magnitude less than that of 2-methylanthracene. This suggests that the roles of substituents, such as electronic interactions and steric interactions, on sensing efficiency should be carefully considered during the construction of fluorogenic molecular sensors .
2. Quantitative Structure-Property Relationships (QSPR)
- Application Summary: The Simplified Molecular Input Line Entry System (SMILES) has been utilized in constructing QSPR for octanol/water partition coefficient of vitamins and organic compounds of different classes by optimal descriptors .
- Methods of Application: The method involves the use of SMILES notation for the molecular structure of 2-Methylanthracene and other compounds, and the application of QSPR to predict physical and chemical properties .
- Results or Outcomes: The results of this application were not specified in the source .
3. Synthesis of Anthracene Derivatives
- Application Summary: 2-Methylanthracene is used in the synthesis of anthracene derivatives. These derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
- Methods of Application: The synthesis of anthracene derivatives involves various methods including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .
- Results or Outcomes: The synthesis of anthracene derivatives has led to the development of several organic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), polymeric materials, and other kinds of materials .
4. Metallasupramolecular Architectures
- Application Summary: 2-Methylanthracene is used in the construction of metallasupramolecular architectures with anthracene-containing building blocks. These architectures have applications in host-guest chemistry, stimulus response, molecular sensing, light harvesting, and biomedical science .
- Methods of Application: The method involves the use of anthracene-containing building blocks to construct metallasupramolecular architectures .
- Results or Outcomes: The results of this application were not specified in the source .
5. Gas Chromatography
- Application Summary: 2-Methylanthracene is used as a standard in gas chromatography, a technique used for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application: The method involves the use of a non-polar column and temperature ramping .
- Results or Outcomes: The results of this application were not specified in the source .
6. Singlet Oxygen Sensing
- Application Summary: 2-Methylanthracene is used in the development of fluorescence sensors for singlet oxygen (1O2), the lowest excited-state of molecular oxygen .
- Methods of Application: Singlet oxygen is generated using the standard photosensitizer Rose Bengal. The rate of reaction of singlet oxygen to the sensor and 2-methylanthracene is then estimated .
- Results or Outcomes: The second order reaction rate of the sensor is an order of magnitude less than that of 2-methylanthracene. This suggests that the roles of substituents, such as electronic interactions and steric interactions, on sensing efficiency should be carefully considered during the construction of fluorogenic molecular sensors .
Safety And Hazards
properties
IUPAC Name |
2-methylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFBYTZOGMSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060616 | |
Record name | 2-Methylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Methylanthracene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000501 [mmHg] | |
Record name | 2-Methylanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10907 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Methylanthracene | |
CAS RN |
613-12-7, 26914-18-1 | |
Record name | 2-Methylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLANTHRACENE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87376 | |
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Record name | 2-Methylanthracene | |
Source | EPA DSSTox | |
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Record name | 2-methylanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.392 | |
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Record name | 2-METHYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C868JOV4A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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